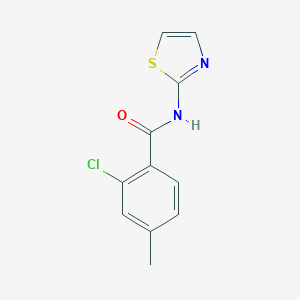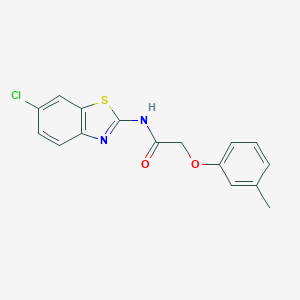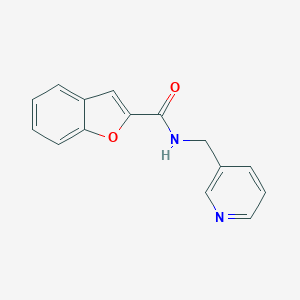
N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. In cancer research, this compound has been shown to inhibit the activity of HDACs and topoisomerases, which are involved in the regulation of gene expression and DNA replication. Inhibition of these enzymes has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been reported to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 has been shown to reduce inflammation and pain in animal models. In neurological disorder research, this compound has been studied for its potential as a modulator of the activity of certain receptors such as the serotonin receptor 5-HT1A and the dopamine receptor D2. Modulation of these receptors has been linked to the treatment of depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide are dependent on the specific enzyme or receptor that it modulates. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs and topoisomerases. In inflammation research, N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been reported to reduce inflammation and pain by inhibiting the activity of COX-2. In neurological disorder research, this compound has been studied for its potential as a modulator of the activity of certain receptors such as the serotonin receptor 5-HT1A and the dopamine receptor D2. Modulation of these receptors has been linked to the treatment of depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments include its high purity, good to excellent yields, and potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action and potential side effects in more detail. Additionally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity. Overall, the study of N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has the potential to lead to the development of new therapies for a variety of diseases and disorders.
Métodos De Síntesis
The synthesis of N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 3-pyridinemethanol with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported to yield the compound in good to excellent yields with high purity.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases, which are involved in the regulation of gene expression and DNA replication. Inhibition of these enzymes has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 has been shown to reduce inflammation and pain in animal models. In neurological disorder research, this compound has been studied for its potential as a modulator of the activity of certain receptors such as the serotonin receptor 5-HT1A and the dopamine receptor D2. Modulation of these receptors has been linked to the treatment of depression, anxiety, and schizophrenia.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h1-9H,10H2,(H,17,18) |
Clave InChI |
HFHXMAFKJASAFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B244941.png)
![2-methyl-N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244942.png)
![3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B244944.png)
![2-chloro-5-iodo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244945.png)
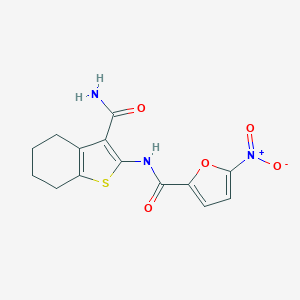
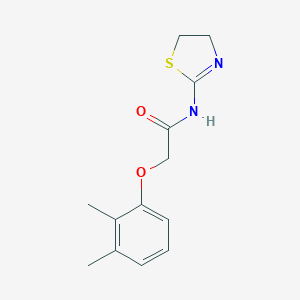
![Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B244952.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B244954.png)
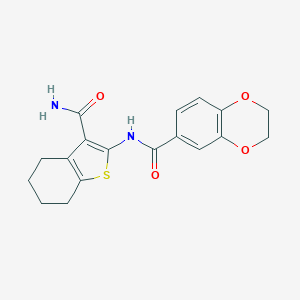
![2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244956.png)
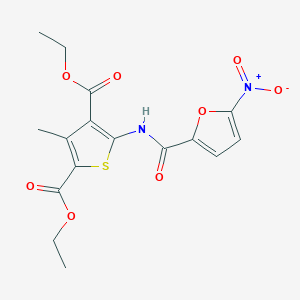
![N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)
